4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-(azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-7-9-10(13-4-2-5-13)11-3-6-14(9)12-8/h3,6-7H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMTJGYRPBWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine typically involves the formation of the azetidine ring followed by the construction of the pyrazolo[1,5-a]pyrazine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized through strain-driven reactions due to their four-membered ring structure . The pyrazolo[1,5-a]pyrazine moiety can be constructed via cyclization reactions involving pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrazine derivatives, including 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation effectively. For instance, derivatives have been evaluated against various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with promising results comparable to established chemotherapeutics like Doxorubicin .
Antibacterial and Antifungal Activities
The antimicrobial properties of this compound derivatives have also been explored. A series of related compounds were synthesized and screened for their antibacterial and antifungal activities, revealing that many exhibited significant efficacy against various pathogens . This makes them potential candidates for the development of new antimicrobial agents.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrazine derivatives. Modifications at different positions on the pyrazole ring can lead to enhanced biological activity and selectivity towards specific targets. For example, alterations to substituents at the 2 and 6 positions have been shown to significantly impact the inhibitory potency against kinases relevant to cancer therapy .
Novel Therapeutic Agents
The ongoing research into this compound is paving the way for its use as a scaffold for novel therapeutic agents. Its versatility allows for modifications that can tailor its pharmacological properties, making it a valuable candidate in drug discovery pipelines aimed at treating various diseases including cancer and infectious diseases.
Data Summary Table
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against multiple cancer cell lines. The most promising compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong antitumor activity compared to standard treatments like Doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another research initiative synthesized various pyrazolo derivatives and assessed their antimicrobial properties. The results indicated that several compounds displayed potent antibacterial action against Gram-positive and Gram-negative bacteria as well as antifungal effects against common pathogens, suggesting their potential use in treating infections .
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in unique interactions with biological molecules, potentially inhibiting or modulating their activity. The pyrazolo[1,5-a]pyrazine moiety can interact with various enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core distinguishes itself from related scaffolds through its nitrogen atom arrangement and electronic properties. Key comparisons include:
- Pyrrolo[1,5-a]pyrazine : Found in Eis inhibitors (e.g., compound 1a*), this core retains aromaticity but replaces one pyrazine nitrogen with a carbon atom. The pyrrolo[1,5-a]pyrazine core is critical for binding to the Eis enzyme’s negatively charged pocket, with modifications disrupting aromaticity leading to reduced activity .
- However, its larger size may reduce penetration into certain binding pockets compared to pyrazolo[1,5-a]pyrazine .
- Triazolo[1,5-a]pyrazine : Featured in antifungal agents (e.g., compound 27aa), this core adds a triazole ring, increasing hydrogen-bonding capacity and improving water solubility. Such derivatives demonstrate broad-spectrum activity but may exhibit higher synthetic complexity .
Substituent Effects
Substituents at positions 2 and 4 significantly modulate activity and physicochemical properties:
Azetidin-1-yl vs. Piperazine :
- Azetidin-1-yl : The strained four-membered ring may enhance binding specificity due to restricted conformational freedom. However, its smaller size could limit interactions in deep hydrophobic pockets.
- Piperazine : Commonly used in Btk inhibitors (e.g., acalabrutinib), the six-membered ring improves solubility and metabolic stability but may reduce selectivity due to bulkier geometry .
- In Eis inhibitors, replacing a phenyl group with ethyl at R1 reduced activity 25-fold (IC50 from 0.37 µM to 9.25 µM), highlighting the importance of hydrophobic substituents .
Physicochemical Properties
- Water Solubility : Azetidine’s compact structure may improve solubility compared to piperazine derivatives, as seen in triazolo[1,5-a]pyrazine compounds where nitrogen-rich cores enhance hydrophilicity .
- Metabolic Stability : The strained azetidine ring could reduce susceptibility to oxidative metabolism, a challenge observed in piperazine-containing drugs like ibrutinib .
Biological Activity
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activity, particularly focusing on anticancer, antimicrobial, and other pharmacological effects.
- Chemical Formula : CHN
- Molecular Weight : 188.23 g/mol
- CAS Number : 2189434-49-7
The compound features a pyrazolo[1,5-a]pyrazine core which is known for diverse biological activities. The azetidine moiety contributes to its pharmacological profile by potentially enhancing bioavailability and receptor interaction.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazolo Core : This may be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of the Azetidine Ring : This can be accomplished via nucleophilic substitution reactions where azetidine derivatives react with the pyrazolo precursor.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to the pyrazolo[1,5-a]pyrazine structure. For example:
- Cell Line Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) have shown varying degrees of cytotoxicity. However, specific results for this compound are still limited and require further investigation to establish efficacy .
Antimicrobial Activity
Compounds containing pyrazole rings often exhibit antimicrobial properties. While specific studies on this compound are scarce, related derivatives have demonstrated:
- Broad-spectrum Activity : Against gram-positive and gram-negative bacteria.
- Mechanism of Action : Likely involves interference with bacterial DNA synthesis or cell wall integrity.
Other Pharmacological Effects
Research indicates potential anxiolytic effects linked to similar pyrazolo compounds. For instance, studies have shown that derivatives can modulate neurotransmitter systems, suggesting that this compound might influence central nervous system pathways .
Case Studies and Research Findings
Several studies have reported on related compounds with similar structures:
These findings underscore the need for further research into the specific biological activities of this compound.
Q & A
Q. What are the common synthetic routes for 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine?
The synthesis typically involves two key steps:
- Step 1: Preparation of 4-chloropyrazolo[1,5-a]pyrazine via solvent thermal decomposition of precursor compounds, as described in solvent-mediated cyclization reactions .
- Step 2: Nucleophilic substitution of the chlorine atom at position 4 with azetidine under reflux conditions in aprotic solvents (e.g., DMF or THF). Characterization relies on 1H/13C NMR and mass spectrometry to confirm regiochemistry and purity. For example, methyl groups at position 2 show distinct singlet peaks in 1H NMR (δ 2.4–2.6 ppm), while azetidine protons resonate as multiplet signals (δ 3.2–3.5 ppm) .
Q. How is the structural integrity of this compound validated during synthesis?
Post-synthesis validation includes:
- NMR analysis: Comparison of experimental and calculated chemical shifts to confirm substituent positions. For instance, discrepancies >0.1 ppm in 13C NMR may indicate incomplete substitution or byproducts .
- Mass spectrometry: High-resolution MS (HRMS) ensures molecular ion ([M+H]+) matches the theoretical mass within 5 ppm error .
- X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry, particularly for derivatives with sterically hindered substituents .
Q. What are the primary applications of this compound in medicinal chemistry?
While direct data on this compound is limited, structurally analogous pyrazolo[1,5-a]pyrazines exhibit:
- Kinase inhibition: The azetidine moiety enhances binding to ATP pockets in kinases (e.g., JAK2/STAT3 pathways) .
- Antimicrobial activity: Pyrazolo-pyrazine cores with nitrogen-rich substituents disrupt bacterial biofilms .
- Fluorescent probes: Electron-deficient pyrazine rings enable applications in bioimaging .
Advanced Research Questions
Q. How can regiochemical challenges during functionalization at position 7 be addressed?
Functionalizing position 7 often competes with reactivity at position 3 or 4. Key strategies include:
- Directed metalation: Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with brominated intermediates (e.g., 3-bromo derivatives) to direct reactivity to position 7 .
- Microwave-assisted synthesis: Accelerates reaction kinetics, reducing side products (e.g., 85% yield for 7-formyl derivatives under 100°C/20 min vs. 50% yield via conventional heating) .
- Protecting groups: Temporarily block position 4 with tert-butoxycarbonyl (Boc) groups to isolate reactivity at position 7 .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Solubility differences: Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects .
- Assay interference: Confirm compound stability in assay buffers via LC-MS to rule out degradation artifacts .
- Structural analogs: Compare activity with closely related derivatives (e.g., 4-(piperidin-1-yl) vs. azetidine analogs) to isolate substituent effects.
| Derivative | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Azetidin-1-yl analog | Kinase X | 12 ± 2 | |
| 4-Piperidin-1-yl analog | Kinase X | 45 ± 5 |
Q. How can computational tools optimize the design of derivatives with enhanced bioactivity?
- Docking studies: Prioritize substituents with high predicted binding affinity to target proteins (e.g., azetidine’s rigid conformation improves fit in hydrophobic pockets) .
- QSAR models: Correlate electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at position 2 enhance kinase inhibition by 30% .
- MD simulations: Assess dynamic interactions over 100 ns trajectories to identify stable binding poses .
Q. What experimental approaches validate interactions with biological targets?
- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) to quantify affinity (KD < 100 nM is considered high) .
- Cellular thermal shift assay (CETSA): Confirms target engagement by monitoring protein stabilization post-treatment .
- CRISPR knockouts: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for derivatives with multiple substituents?
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlates 13C-1H couplings to distinguish azetidine protons from pyrazine ring protons .
- Dynamic NMR: Detect hindered rotation in substituents (e.g., tert-butyl groups) causing signal splitting at elevated temperatures .
- Computational validation: Compare experimental shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. Why might biological assays yield inconsistent results for the same compound?
- Cell line variability: Test across multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .
- Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .
- Batch-to-batch purity: Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities .
Methodological Optimization
Q. What strategies improve yield in multi-step syntheses?
- One-pot reactions: Combine steps (e.g., cyclization and substitution) to reduce intermediate isolation (yield improvement: 20–30%) .
- Flow chemistry: Enhances reproducibility for exothermic reactions (e.g., nitration) by precise temperature control .
- Catalyst screening: Test Pd(OAc)2/XPhos systems for cross-couplings to achieve >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
